molecular formula C3H4N2O2 B018101 Hydantoin CAS No. 461-72-3

Hydantoin

Cat. No. B018101
CAS RN: 461-72-3
M. Wt: 100.08 g/mol
InChI Key: WJRBRSLFGCUECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoin, also known as imidazolidine-2,4-dione, is a non-aromatic five-membered heterocycle recognized for its significance in medicinal chemistry. It serves as a fundamental scaffold in the development of various therapeutic and agrochemical agents due to its diverse biological and pharmacological activities. The chemical structure of hydantoin allows for two hydrogen bond acceptors and two hydrogen bond donors, offering multiple sites for substitution and modification. This versatility makes hydantoin a particularly significant group of heterocycles in the synthesis of non-natural amino acids and their conjugates, which have potential medical applications (Shaikh et al., 2023).

Synthesis Analysis

The synthesis of hydantoin and its derivatives has been explored through various methods, including the Bucherer-Bergs reaction, which is highlighted for its efficiency and simplicity in producing important natural products and potential therapeutics. This reaction is particularly applicable to free carbonyl compounds or those protected as acetals (ketals) and cyanohydrins. The Bucherer–Bergs reaction stands out for its ability to efficiently generate hydantoin from simple starting components, underscoring its utility in the preparation of novel organic compounds (Shaikh et al., 2023).

Molecular Structure Analysis

Hydantoin's molecular structure, characterized by its two hydrogen bond donors and two acceptors, provides a versatile framework for chemical modification. This structural feature is crucial for the molecule's role in medicinal chemistry, where modifications at these sites can lead to compounds with varied biological activities. The structure of hydantoin facilitates its use as a scaffold in drug discovery, enabling the development of compounds with targeted pharmacological properties (Shaikh et al., 2023).

Chemical Reactions and Properties

Hydantoin participates in numerous chemical reactions that modify its structure and, consequently, its chemical and biological properties. The flexibility in its chemical structure allows for the synthesis of a wide range of derivatives, each exhibiting unique pharmacological activities. This adaptability makes hydantoin an essential component in the synthesis of novel therapeutic agents, highlighting its importance in drug development and medicinal chemistry (Shaikh et al., 2023).

Physical Properties Analysis

The physical properties of hydantoin, including its melting point, solubility, and stability, are determined by its unique molecular structure. These properties are critical for the compound's application in drug formulation and delivery. Understanding the physical characteristics of hydantoin and its derivatives is essential for optimizing their pharmacokinetic and pharmacodynamic profiles, ensuring their efficacy and safety in therapeutic applications (Shaikh et al., 2023).

Chemical Properties Analysis

The chemical properties of hydantoin, such as reactivity, stability, and functional group compatibility, play a pivotal role in its utility in synthetic chemistry and drug design. The molecule's inherent chemical features enable the development of derivatives with tailored biological activities, making hydantoin a versatile and valuable compound in the discovery and development of new drugs (Shaikh et al., 2023).

Scientific Research Applications

  • Drug Discovery : Hydantoin scaffolds are valuable in drug discovery, with applications against cancers, microbial infections, metabolic diseases, and epilepsy (Cho, Kim, & Shin, 2019).

  • Pharmacy and Agriculture : Hydantoins are used in pharmacy, agriculture, and as intermediates in organic synthesis (Vukelic, Koksch, Seeberger, & Gilmore, 2016).

  • Cancer Therapeutics : Derivatives like DFH and DCH have shown potential as cancer therapeutic agents, particularly in inducing apoptosis in leukemia cells (Kavitha et al., 2009).

  • Antiviral Activity : Hydantoin inhibits enteroviral RNA synthesis and is effective against subgenomic replication, demonstrating its potential in antiviral therapies (Tijsma et al., 2016).

  • Central Nervous System Antitumor Agents : Hydantoin derivatives are explored for their activity in various cancer models, particularly in the central nervous system (Peng, Marquez, & Driscoll, 1975).

  • Material Science and Industry : Thiohydantoins, sulfur-containing analogues of hydantoins, have diverse applications in therapy, medicine, material science, and industry (Šmit et al., 2019).

  • Chiral Amino Acids Synthesis : Hydantoinases and related enzymes are employed for the production of natural and unnatural chiral D- and L-amino acids from chemically synthesized hydantoin derivatives (Altenbuchner, Siemann-Herzberg, & Syldatk, 2001).

  • Antimicrobial and Antitumor Applications : Hydantoin compounds exhibit broad biological activities, including antimicrobial and antitumor effects, and are used in the treatment of various conditions (Šmit, Stanić, & Zivkovic, 2018).

  • Biological Activities : Hydantoin and its derivatives possess activities like antimicrobial, anticonvulsant, and schistosomicidal properties due to their chemical reactivity (de Oliveira et al., 2008).

  • Pharmacological Effects : Hydantoin compounds have shown effectiveness in medicine, health care, fisheries, and other industrial fields due to their pharmacological properties (Xiang-pen, 2014).

  • Antibacterial and Antifungal Properties : Novel hydantoin derivatives have shown potent antibacterial and antifungal activities, including activity against HIV (Bapna, Parashar, Sharma, & Chouhan, 2011).

  • Antiarrhythmic and Anticonvulsant : Hydantoin is present in various biologically active compounds, including those used as antiarrhythmics and anticonvulsants (Trišović, Uscumlic, & Petrović, 2009).

  • Antibiotic Agents : Hydantoin derivatives are being explored as antibiotic agents due to their potent antimicrobial activity and potential to prevent bacterial resistance development (Su et al., 2017).

  • Poliovirus Replication Inhibition : Hydantoin acts at a late stage in the poliovirus replication cycle, targeting the 2C region, which is crucial for viral RNA encapsidation (Vance, Moscufo, Chow, & Heinz, 1997).

  • Fetal Hydantoin Syndrome : In prenatal exposure, hydantoin can lead to fetal hydantoin syndrome, affecting growth and intellectual ability in infants (Hanson, Myrianthopoulos, Harvey, & Smith, 1976).

  • Clinical Use in Urinary Tract Infections : Hydantoin is clinically used as an antibacterial agent, particularly in treating urinary tract infections (Bates, Rosenberg, & Tembo, 1973).

Future Directions

Hydantoins and their derivatives have been found to have versatile applications in various fields of science . They display a plethora of properties and a wide range of applications such as sensors, chemical sensory materials towards the detection of toxic anions, metal ions, and biosensing/imaging as labeling markers in living cells and tissues . This field is ripe for new ideas, which can enable their use in optoelectronics and prototypes to translate laboratory products into commercial products .

properties

IUPAC Name

imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c6-2-1-4-3(7)5-2/h1H2,(H2,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBRSLFGCUECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25280-53-9
Record name 2,4-Imidazolidinedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25280-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1052111
Record name 2,4-Imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Hydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

>15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674501
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00000747 [mmHg]
Record name Hydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14779
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Hydantoin

CAS RN

461-72-3
Record name Hydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDANTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.650
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6208298TA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The resulting aldehydes (22) could be reacted with hydantoin in ethanol with a base, such as, piperidine to give the desired pyrazolo[1,5-a]pyrimidin-3-ylmethylene)imidazolidine-2,4-dione of structure 23. Additionally, the corresponding thiazolidine-2,4-dione and the Rhodanine derivatives of compounds 23 could be synthesized using the aforementioned methods.
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
[Compound]
Name
benzaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
[Compound]
Name
acylated-5-(substituted benzal) hydantoins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkali metal alkanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydantoin
Reactant of Route 2
Hydantoin
Reactant of Route 3
Hydantoin
Reactant of Route 4
Hydantoin
Reactant of Route 5
Hydantoin
Reactant of Route 6
Hydantoin

Citations

For This Compound
54,600
Citations
M Meusel, M Gütschow - Organic preparations and procedures …, 2004 - Taylor & Francis
… s3 Ring opening of a carbamoylisatin derivative by urea gave the oxalylurea analogue, which could be cyclized in two different mechanisms: (i) first generating the quinazolin-Zone …
Number of citations: 293 www.tandfonline.com
SH Cho, SH Kim, D Shin - European journal of medicinal chemistry, 2019 - Elsevier
… Thus, we aimed to present an overview of recent advances in hydantoin scaffolds. In this review, the major reports on the pharmacological and biological applications of hydantoin …
Number of citations: 138 www.sciencedirect.com
JW Hanson, DW Smith - The Journal of pediatrics, 1975 - Elsevier
Five unrelated children born to epileptic women treated with hydantoin anticonvulsants were found to have a similar broad multi-system pattern of abnormalities, including craniofacial …
Number of citations: 771 www.sciencedirect.com
JW Hanson, NC Myrianthopoulos, MAS Harvey… - The Journal of …, 1976 - Elsevier
… features to be classified as having the fetal hydantoin syndrome. An additional 31% displayed … hydantoin syndrome is the area of greatest concern. Women being treated with hydantoin …
Number of citations: 562 www.sciencedirect.com
M Su, D Xia, P Teng, A Nimmagadda… - Journal of medicinal …, 2017 - ACS Publications
Hydantoin (imidazolidinedione) derivatives such as … Herein, we report the design of bacterial membrane-active hydantoin … Additionally, these hydantoin compounds not only kill bacterial …
Number of citations: 82 pubs.acs.org
FL Yu, CH Schwalbe, DJ Watkin - Acta Crystallographica Section C …, 2004 - scripts.iucr.org
… Hydantoin molecules form two chains linked by N—H⋯O hydrogen bonds, from which inversion centres create a `chain of rings'. Out of 50 hydantoin … , no structure of hydantoin has …
Number of citations: 53 scripts.iucr.org
BA Buehler, D Delimont, M Van Waes… - New England Journal …, 1990 - Mass Medical Soc
… The classic features of the fetal hydantoin syndrome include craniofacial anomalies, … to hydantoin in utero will have the clinical phenotype of the full-blown fetal hydantoin syndrome is …
Number of citations: 290 www.nejm.org
G Sun, X Xu, JR Bickett, JF Williams - Industrial & engineering …, 2001 - ACS Publications
… additional development with this system, with another hydantoin derivative, dimethylol-5,5-… the reactive sites responsible for redox reactions on hydantoin rings are blocked by cellulose …
Number of citations: 186 pubs.acs.org
S Cortes, ZK Liao, D Watson… - Journal of medicinal …, 1985 - ACS Publications
… The effect of structural modification of the hydantoin ring system on biological activity has been a subject of considerable … be viewed as the open-chain analogue of hydantoin le.17 The …
Number of citations: 139 pubs.acs.org
J Ogawa, S Shimizu - Journal of Molecular Catalysis B: Enzymatic, 1997 - Elsevier
… )hydantoin is hydrolyzed enzymatically to N-carbamoyl-Dp-hydroxyphenylglycine. Under the conditions used for the enzymatic hydrolysis of hydantoin … 5-t phydroxyphenyl)hydantoin is …
Number of citations: 94 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.